KU14R, chemically known as 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole, is a synthetic compound primarily recognized for its activity in relation to imidazoline receptors, specifically the I3 subtype. [] Unlike its structural analog efaroxan, which acts as an I3 receptor agonist, KU14R exhibits antagonistic properties at this receptor. [, , ] This makes KU14R a valuable tool in dissecting the role of I3 receptors in various physiological processes, particularly insulin secretion.
KU14R was developed as part of research aimed at understanding the mechanisms of insulin release and the role of imidazoline receptors in this process. It is categorized under imidazoline receptor antagonists, specifically targeting the I(3) subtype, which is implicated in various physiological functions, including glucose metabolism and insulin secretion .
The synthesis of KU14R involves several chemical transformations that replace specific functional groups in related compounds to enhance its biological activity. The process typically includes:
The molecular structure of KU14R is characterized by its imidazoline core, which is essential for its receptor binding properties. Key features include:
KU14R participates in various chemical reactions primarily related to its interaction with imidazoline receptors:
The mechanism by which KU14R exerts its effects involves several key processes:
KU14R possesses distinct physical and chemical properties that influence its behavior in biological systems:
KU14R has several scientific applications primarily related to diabetes research and pharmacology:
KU14R (2-(2-ethyl-2,3-dihydrobenzo[b]furan-2-yl)-1H-imidazole) is a selective antagonist of the atypical imidazoline I3 receptor (I3-R) subtype, which is predominantly localized in pancreatic β-cells [4] [9]. Unlike imidazoline I1 receptors (involved in blood pressure regulation) and I2 receptors (allosteric modulators of monoamine oxidase), I3 receptors directly modulate insulin secretion pathways [5] [9]. KU14R exhibits high specificity for I3 sites, with minimal affinity for α2-adrenoceptors or other imidazoline subtypes, as demonstrated in radioligand binding assays [4] [8]. Its antagonistic activity is evidenced by dose-dependent inhibition of efaroxan-induced insulin secretion in isolated islets (IC50 ≈ 30–50 μM) without affecting baseline glucose-stimulated insulin release [3] [8].
Table 1: Imidazoline Receptor Subtypes and KU14R Selectivity
Receptor Subtype | Primary Location | Function | KU14R Affinity |
---|---|---|---|
I1 | Brainstem nuclei, kidney | Blood pressure regulation | Negligible |
I2 | Mitochondria, CNS | MAO-B modulation | Low |
I3 | Pancreatic β-cells | Insulin secretion regulation | High (Ki < 50 μM) |
Mechanistically, KU14R disrupts I3 receptor-mediated closure of ATP-sensitive potassium (KATP) channels, a key step in insulin secretion initiation. Patch-clamp studies reveal KU14R blocks KATP channels with an IC50 of 31.9 μM (Hill slope = -1.5), yet this action alone is insufficient to stimulate insulin release, confirming its antagonist profile [3] [8]. Crucially, KU14R also inhibits distal signaling components independent of KATP channels, particularly cAMP-dependent potentiation pathways [1] [4].
Structurally, KU14R is an imidazole analogue of efaroxan (an imidazoline), differing only in the ring structure: KU14R substitutes efaroxan’s imidazoline ring with an imidazole moiety [4] [8]. This minor modification converts efaroxan’s agonist activity into selective antagonism at I3 receptors [4] [6].
Table 2: Functional Comparison of KU14R and Efaroxan
Parameter | Efaroxan | KU14R |
---|---|---|
Chemical Class | Imidazoline | Imidazole |
I3 Receptor Activity | Potent agonist | Selective antagonist |
KATP Channel Blockade | Full closure (EC50 ~10 μM) | Partial block (IC50 31.9 μM) |
Glucose Dependency | Enhanced insulin secretion at ≥5 mM glucose | Inactive at 5 mM glucose; mild inhibition at 10 mM glucose |
cAMP Pathway Interaction | Potentiates cAMP-induced secretion | Blocks cAMP-mediated potentiation |
In vitro, KU14R abolishes efaroxan-induced insulin secretion in rat pancreatic islets and BRIN-BD11 β-cells [3] [8]. For example, 100 μM KU14R reduces efaroxan-stimulated insulin release by 70–85% [4]. Paradoxically, in vivo studies in mice show additive hypoglycemic effects when both compounds are co-administered. Efaroxan (5 mg/kg) alone reduces blood glucose by 40%, while combined with KU14R (20 mg/kg), glucose levels drop by 60–65% [2] [6]. This suggests KU14R’s antagonism at I3 receptors may be offset by unidentified off-target effects in whole-animal models [2] [6]. Additionally, KU14R desensitizes islets to cAMP potentiators like forskolin and IBMX, indicating it disrupts a distal pathway common to both imidazolines and cAMP [1] [4].
KU14R exhibits dose-responsive effects on glucose regulation in murine models, with a threshold dose of 4 mg/kg and maximal efficacy at 20–25 mg/kg [3] [6]. Intraperitoneal administration in CBA/Ca mice reduces fasting blood glucose linearly from 0 to 13% of dietary intake equivalents, with significant hypoglycemia observed at ≥15 mg/kg [3] [6]:
Table 3: Dose-Response Profile of KU14R in Mice
Dose (mg/kg) | Change in Fasting Glucose (%) | Change in Insulin (%) | Time to Max Effect (min) |
---|---|---|---|
4 | No effect | No effect | N/A |
15 | -25 ± 4% | -20 ± 3% | 120–180 |
20 | -38 ± 5% | -30 ± 5% | 120–180 |
25 | -42 ± 6% | -35 ± 4% | 120–180 |
Notably, the hypoglycemic effect is amplified under hyperglycemic conditions. In diet-induced obese mice, 20 mg/kg KU14R decreases fasting glycemia by 38% compared to 25% in healthy controls [6]. Insulin levels also decline dose-dependently, particularly in low-fat diet settings (30–35% reduction at 25 mg/kg) [3] [6]. This suggests KU14R improves insulin sensitivity independently of insulin secretion, potentially via I3-independent pathways. The linearity of glucose-lowering with dose (R2 > 0.95) underscores its predictability as a pharmacological tool [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7